N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c20-13-7-5-12(6-8-13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-4-2-1-3-14(15)21/h1-8,11H,9-10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOOPZJVMTLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and azides under controlled conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where fluorine atoms replace other substituents on the aromatic ring.
Attachment of the Sulfanylacetamide Group: This step involves the reaction of the triazolopyrimidine intermediate with a suitable sulfanylacetamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazolopyrimidine core linked to a sulfanylacetamide moiety and fluorophenyl groups. Its molecular formula is with a molecular weight of approximately 435.5 g/mol. The presence of fluorine atoms enhances its biological activity and contributes to its chemical stability.
Chemistry
The compound serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic substitutions : The fluorophenyl groups can be replaced by other nucleophiles.
- Coupling reactions : It can be used to synthesize more complex molecules through reactions with other organic compounds.
Case Study : A study demonstrated the use of this compound as a reagent in synthesizing novel triazole derivatives, which exhibited enhanced reactivity in subsequent coupling reactions .
Biology
Research indicates that N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide exhibits potential biological activities:
- Antimicrobial properties : Preliminary studies have shown effectiveness against various bacterial strains.
- Anticancer activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : In vitro testing revealed that derivatives of this compound inhibited the growth of several cancer cell lines, suggesting its potential as a therapeutic agent .
Medicine
The compound is under investigation for its therapeutic applications in treating diseases such as cancer and infections. Its mechanism of action often involves targeting specific enzymes or receptors within cells.
- Antiviral properties : Research has indicated that the compound may inhibit viral replication by interfering with viral enzymes.
Case Study : A recent study highlighted the efficacy of related compounds in inhibiting the replication of HIV and Hepatitis C viruses, suggesting similar potential for this compound .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to certain enzymes or receptors, potentially inhibiting their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide group could modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is an analogue of ketamine with a fluorine atom replacing the chlorine group.
Uniqueness
This compound is unique due to its combination of a triazolopyrimidine core with fluorophenyl and sulfanylacetamide groups. This unique structure may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Biological Activity
N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazolo-pyrimidine core, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 442.5 g/mol. The presence of fluorine atoms enhances its metabolic stability and binding affinity to biological targets.
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Enzyme Inhibition :
- Compounds with triazole and pyrimidine moieties often act as enzyme inhibitors. For instance, similar compounds have been shown to inhibit critical enzymes involved in cancer proliferation and microbial resistance.
- The specific mechanism involves binding to the active site of enzymes, preventing substrate access, and thus inhibiting their activity.
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Receptor Modulation :
- The compound may interact with various receptors in the body, modulating their activity. This is particularly relevant in the context of anti-inflammatory and analgesic effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains such as E. coli and S. aureus. |
| Anticancer | Potential to inhibit cancer cell proliferation through enzyme inhibition. |
| Anti-inflammatory | May reduce inflammation via modulation of inflammatory pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that derivatives of triazolo-pyrimidines displayed significant antibacterial activity against E. coli and S. aureus, suggesting that similar structural compounds could be effective against resistant strains .
- In vitro assays indicated that modifications in the substituent groups on the pyrimidine core significantly impacted antimicrobial efficacy.
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Anticancer Properties :
- Research on related triazolo-pyrimidine compounds revealed IC50 values in the low micromolar range for various cancer cell lines, indicating strong potential for further development as anticancer agents .
- Structure-activity relationship studies highlighted that specific substitutions on the triazole ring enhance cytotoxicity against cancer cells.
- Inflammatory Response Modulation :
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core. Key steps include:
- Triazole ring closure : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
- Sulfanyl group introduction : Thiolation via nucleophilic substitution (e.g., using thiourea or NaSH) under inert conditions .
- Acetamide coupling : Amide bond formation using EDCI/HOBt or DCC as coupling agents . Characterization : Intermediates are monitored via TLC and purified via column chromatography. Final structure confirmation uses /-NMR, HRMS, and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity?
Q. What protocols optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintain 0–5°C during thiolation to minimize side reactions .
- Catalysts : Use of triethylamine or DMAP accelerates amide coupling . Yield improvements (from 45% to 70%) are achievable via iterative condition screening .
Q. How can researchers validate biological activity with limited existing data?
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
- Control compounds : Compare with structurally similar triazolopyrimidines (e.g., kinase inhibitor analogs) .
Q. What parameters are critical for solubility and stability studies?
- Solubility : Test in PBS (pH 7.4), DMSO, and simulated gastric fluid. Use sonication for dispersion .
- Stability : Monitor degradation via LC-MS under UV light, varying pH (2–9), and elevated temperatures (40°C) .
Advanced Research Questions
Q. How to design SAR studies to explore the pharmacophore?
- Substituent variation : Replace 2-fluorophenyl with 3- or 4-fluoro analogs to assess positional effects .
- Core modifications : Synthesize pyrimidine vs. pyridazine derivatives to evaluate heterocycle impact .
- Bioisosteric replacement : Substitute sulfanyl with sulfonyl or methylene groups to probe electronic effects .
Q. How to resolve contradictions in biological activity data?
- Reproduce synthesis : Confirm compound identity/purity (e.g., via -NMR) to rule out batch variability .
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., staurosporine for kinases) .
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion .
Q. What computational approaches predict target binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., pyrimidine N) and hydrophobic regions (fluorophenyl) .
Q. How to assess toxicity and selectivity in preclinical models?
Q. What methodologies investigate metabolic stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
